molecular formula C12H11NO3 B1269565 1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 51726-43-3

1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B1269565
CAS No.: 51726-43-3
M. Wt: 217.22 g/mol
InChI Key: BRENAYCUDGIHED-UHFFFAOYSA-N
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Description

1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. It is characterized by a quinoline core structure with two methyl groups at positions 1 and 6, a carboxylic acid group at position 3, and a keto group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1,6-dimethyl-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroxylated quinoline derivatives, and various substituted quinolines .

Scientific Research Applications

1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and carboxylic acid functionality make it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

1,6-dimethyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-3-4-10-8(5-7)11(14)9(12(15)16)6-13(10)2/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRENAYCUDGIHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352081
Record name 1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51726-43-3
Record name 1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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